molecular formula C8H12N2O B12006273 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- CAS No. 137440-96-1

2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl-

Cat. No.: B12006273
CAS No.: 137440-96-1
M. Wt: 152.19 g/mol
InChI Key: PPPYULUVIYHEJZ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- is a heterocyclic compound that belongs to the pyridinone family It is characterized by a pyridinone ring substituted with a dimethylamino group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine and acetic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl-.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Various substituted pyridinone derivatives depending on the electrophile used.

Scientific Research Applications

2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyridinone ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 4-(dimethylamino)-1-methyl-: Similar structure but with a methyl group at the 1-position instead of the 6-position.

    2(1H)-Pyridinone, 4-(dimethylamino)-5-methyl-: Similar structure but with a methyl group at the 5-position instead of the 6-position.

Uniqueness

2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- is unique due to the specific positioning of the dimethylamino and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group at the 4-position and the methyl group at the 6-position can result in distinct electronic and steric effects, making this compound particularly interesting for various applications .

Properties

CAS No.

137440-96-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(dimethylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-6-4-7(10(2)3)5-8(11)9-6/h4-5H,1-3H3,(H,9,11)

InChI Key

PPPYULUVIYHEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)N(C)C

Origin of Product

United States

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